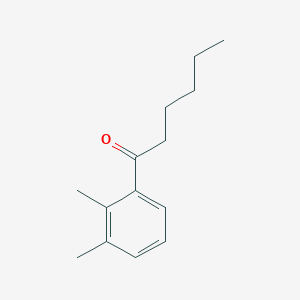

1-(2,3-Dimethylphenyl)hexan-1-one

Beschreibung

1-(2,3-Dimethylphenyl)hexan-1-one is an aromatic ketone featuring a hexanone backbone substituted with a 2,3-dimethylphenyl group. The compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where substituted aromatic ketones are common precursors.

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-5-6-10-14(15)13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDXDEMEFUEGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dimethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 1-(2,3-Dimethylphenyl)hexan-1-one follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dimethylphenyl)hexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dimethylphenyl)hexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and inferred properties of 1-(2,3-Dimethylphenyl)hexan-1-one and its analogs:

Research Findings and Implications

- Lipophilicity Trends: The target compound’s logP (estimated ~3.5–4.0) is higher than hydroxylated analogs (logP ~2.0–2.5) but lower than chlorinated derivatives (logP ~4.5), aligning with substituent hydrophobicity.

- Synthetic Utility: Methyl-substituted aromatic ketones are preferred in Friedel-Crafts acylations due to reduced steric hindrance compared to bulkier substituents.

Limitations and Data Gaps

- Direct experimental data (e.g., melting point, solubility) for 1-(2,3-Dimethylphenyl)hexan-1-one are absent in the evidence, necessitating reliance on analogs for inferences.

- Further studies are required to validate reactivity predictions (e.g., kinetic studies in substitution reactions).

Biologische Aktivität

1-(2,3-Dimethylphenyl)hexan-1-one, a ketone compound, has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

1-(2,3-Dimethylphenyl)hexan-1-one is characterized by the following structural formula:

This compound features a hexanone backbone with a dimethyl-substituted phenyl group at one end. Its molecular structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that 1-(2,3-Dimethylphenyl)hexan-1-one exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : Some research points to its potential in reducing inflammation.

Antimicrobial Activity

A study conducted on the antimicrobial properties of 1-(2,3-Dimethylphenyl)hexan-1-one revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to other tested strains .

Anticancer Activity

In vitro studies have explored the anticancer effects of 1-(2,3-Dimethylphenyl)hexan-1-one on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The compound demonstrated notable cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent .

The mechanism of action for 1-(2,3-Dimethylphenyl)hexan-1-one appears to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes.

- Induction of Apoptosis : Evidence suggests that it can induce apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : It may affect key signaling pathways associated with inflammation and cancer progression.

Case Studies

Several case studies have investigated the biological effects of 1-(2,3-Dimethylphenyl)hexan-1-one:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus. The study found that it significantly reduced biofilm formation at sub-MIC levels.

-

Cancer Cell Line Study :

- A detailed examination of its effects on MCF-7 cells revealed that treatment with 1-(2,3-Dimethylphenyl)hexan-1-one led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.